9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Description
Properties
CAS No. |
15918-86-2 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3 |
InChI Key |
KOSKDCNBMSADMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Starting Materials :
Key Steps :
Substituent Control :
Example :
| Reactant | Aldehyde | Conditions | Product |
|---|---|---|---|
| 5-Methoxy tryptamine | 2-Bromo-2-formyl propane | 60°C, N₂, 2 hours | 9-Methoxy-6-methyl-azepinoindole |
Post-Synthetic Functionalization
Methoxy Group Introduction
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound.
- Spectroscopy :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Azepino[4,5-b]indole derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the azepino[4,5-b]indole derivative and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Neuropathic Pain Management
Recent studies have indicated that derivatives of this compound exhibit significant anti-hypersensitivity activity. Specifically, research has shown that novel compounds derived from iboga alkaloids—including 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole—can alleviate neuropathic pain in mouse models. The mechanism involves the activation of the 5-HT2A receptor, leading to reduced mechanical hyperalgesia and allodynia .
2. Psychoplastogenic Properties
The compound has been investigated for its potential as a psychoplastogen. Psychoplastogens are substances that can induce structural and functional changes in neurons. The pharmacological activity of related compounds has been linked to their interaction with nicotinic acetylcholine receptors and GABA receptors. These interactions may contribute to cognitive enhancement and neuroprotection .
3. Anti-inflammatory Effects
Research suggests that the compound may also possess anti-inflammatory properties. In specific models of colitis and other inflammatory conditions, derivatives have shown promise in reducing inflammation and associated pain symptoms .
Case Studies
Mechanism of Action
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as agonists or antagonists of various receptors, enzymes, and ion channels. For example, some derivatives have been shown to modulate serotonin receptors, which are involved in mood regulation and neurological function .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Hexahydroazepinoindoles
Substituent Impact :
- Methoxy position : The 9-methoxy group in IBG and the target compound enhances metabolic stability and receptor binding compared to 8-methoxy analogues (e.g., TBG) .
- Methyl position : 6-Methyl substitution (target compound) improves lipophilicity and bioavailability over 3-methyl derivatives (DM506) .
- Arylsulfonyl groups : 9-Arylsulfonyl derivatives exhibit stronger binding to serotonin receptors and prolonged half-lives compared to alkoxy-substituted compounds .
Pharmacological Profiles
Receptor Affinity and Selectivity
- 5-HT2A Activation: The target compound and DM506 both activate 5-HT2A receptors but differ in downstream effects.
- CNS Penetration : Arylsulfonyl derivatives (e.g., 9-(phenylsulfonyl)) show higher blood-brain barrier permeability due to increased molecular weight and polarity .
Biological Activity
9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (CAS No. 19869-44-4) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-neurodegenerative effects, anticholinesterase activity, and other pharmacological effects.
- Molecular Formula : C14H19ClN2O
- Molecular Weight : 266.77 g/mol
- Density : 1.12 g/cm³
- Boiling Point : 383.7 °C
- Flash Point : 185.9 °C
Biological Activity Overview
The compound exhibits a range of biological activities that are primarily associated with indole derivatives. Indoles are known for their diverse pharmacological profiles, which include anti-inflammatory, anti-cancer, and neuroprotective effects.
1. Anti-neurodegenerative Activity
Recent studies have highlighted the potential of indole-based compounds in treating neurodegenerative diseases. For instance, modifications in the indole structure have shown promising results in inhibiting enzymes related to Alzheimer's disease:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 11.9 | Butyrylcholinesterase (BChE) |
| Compound B | 4.33 | Acetylcholinesterase (AChE) |
These findings suggest that structural modifications can enhance the inhibitory potency against key enzymes involved in neurodegeneration .
2. Anticholinesterase Activity
The compound has been evaluated for its ability to inhibit cholinesterases, which are crucial in neurotransmission and are implicated in various neurological disorders:
| Study Reference | Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |
|---|---|---|---|
| 9-Methoxy-6-methyl... | 26.22 | 11.33 | |
| Derivative X | 5.39 | Not reported |
These results indicate that certain derivatives of the compound possess significant anticholinesterase activity, making them candidates for further development as therapeutic agents for cognitive disorders.
3. Anticancer Properties
Indole derivatives have also been explored for their anticancer potential. For example, compounds derived from indoles have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | Compound C | 22 |
| A549 | Compound D | 3.02 |
These studies underline the importance of the indole framework in developing anticancer agents .
The mechanisms through which these compounds exert their biological effects often involve interactions at the molecular level with neurotransmitter receptors and enzymes:
- Cholinesterase Inhibition : The binding affinity to AChE and BChE suggests that these compounds can modulate neurotransmitter levels in synaptic clefts.
- Neuroprotective Effects : Some studies indicate that these compounds may enhance neuroprotection through antioxidant mechanisms or by modulating inflammatory pathways.
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in preclinical models:
- Model of Alzheimer's Disease : In a mouse model treated with a cholinergic antagonist, administration of an indole derivative led to improved memory retention and reduced neuroinflammation.
- Cancer Models : Indole derivatives were tested on xenograft models where they significantly inhibited tumor growth compared to controls.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
